molecular formula C17H19NO5 B5871608 5-[(5-Tert-butyl-2-methylfuran-3-carbonyl)amino]-2-hydroxybenzoic acid

5-[(5-Tert-butyl-2-methylfuran-3-carbonyl)amino]-2-hydroxybenzoic acid

Cat. No.: B5871608
M. Wt: 317.34 g/mol
InChI Key: JBBILUYGMKLWOY-UHFFFAOYSA-N
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Description

5-[(5-Tert-butyl-2-methylfuran-3-carbonyl)amino]-2-hydroxybenzoic acid is a complex organic compound that features a furan ring, a benzoic acid moiety, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Tert-butyl-2-methylfuran-3-carbonyl)amino]-2-hydroxybenzoic acid typically involves multiple steps. One common approach is to start with the preparation of 5-tert-butyl-2-methylfuran-3-carboxylic acid, which can be synthesized through the reaction of tert-butyl acetoacetate with methyl vinyl ketone in the presence of a base . This intermediate is then converted to its corresponding acid chloride using thionyl chloride . The acid chloride is subsequently reacted with 2-amino-5-hydroxybenzoic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Tert-butyl-2-methylfuran-3-carbonyl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group on the benzoic acid moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

5-[(5-Tert-butyl-2-methylfuran-3-carbonyl)amino]-2-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(5-Tert-butyl-2-methylfuran-3-carbonyl)amino]-2-hydroxybenzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-Butyl-2-methylfuran-3-carboxylic acid
  • 5-tert-Butyl-3-methylfuran-2-carboxylic acid
  • 5-tert-Butyl-2-methylfuran-3-carbonyl chloride

Uniqueness

5-[(5-Tert-butyl-2-methylfuran-3-carbonyl)amino]-2-hydroxybenzoic acid is unique due to the presence of both a furan ring and a benzoic acid moiety, which allows for diverse chemical reactivity and potential biological activity. Its tert-butyl group also provides steric hindrance, which can influence its interactions with other molecules .

Properties

IUPAC Name

5-[(5-tert-butyl-2-methylfuran-3-carbonyl)amino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-9-11(8-14(23-9)17(2,3)4)15(20)18-10-5-6-13(19)12(7-10)16(21)22/h5-8,19H,1-4H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBILUYGMKLWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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